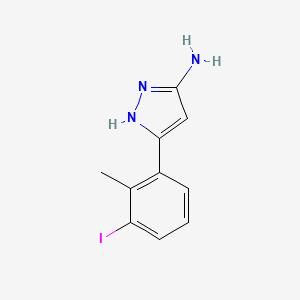
3,4-Bis(benzyloxy)mandelic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Bis(benzyloxy)mandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of the mandelic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Bis(benzyloxy)mandelic acid typically involves the protection of the hydroxyl groups of mandelic acid followed by benzylation. One common method includes the reaction of mandelic acid with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3,4-Bis(benzyloxy)mandelic acid undergoes various chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The aromatic rings can be reduced under catalytic hydrogenation conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions.
Major Products
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
3,4-Bis(benzyloxy)mandelic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a chiral resolving agent.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4-Bis(benzyloxy)mandelic acid involves its interaction with specific molecular targets. The benzyloxy groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Mandelic Acid: The parent compound with a single hydroxyl group.
3,4-Dihydroxybenzoic Acid: Similar structure but with hydroxyl groups instead of benzyloxy groups.
Benzyl Mandelate: A related ester derivative.
Uniqueness
3,4-Bis(benzyloxy)mandelic acid is unique due to the presence of two benzyloxy groups, which enhance its lipophilicity and potential for specific interactions with biological targets. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in research and industry .
Properties
Molecular Formula |
C22H20O5 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
2-[3,4-bis(phenylmethoxy)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H20O5/c23-21(22(24)25)18-11-12-19(26-14-16-7-3-1-4-8-16)20(13-18)27-15-17-9-5-2-6-10-17/h1-13,21,23H,14-15H2,(H,24,25) |
InChI Key |
IZEJOHXHFHRXHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(C(=O)O)O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Acetylimidazo[1,2-a]quinoline](/img/structure/B13691247.png)



![Methyl 4-Oxo-4-[4-[4-(phenethylcarbamoyl)phenoxy]-1-piperidyl]butanoate](/img/structure/B13691263.png)
![3-[(Chloromethoxy)methyl]toluene](/img/structure/B13691266.png)







![6-Bromo-4-[(dimethylamino)methyl]phthalazin-1(2H)-one](/img/structure/B13691325.png)
